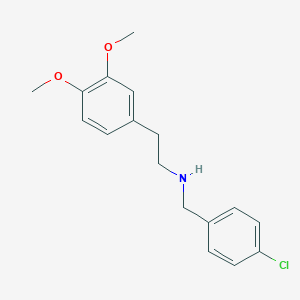![molecular formula C22H28ClN3 B249038 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as CPP, is a chemical compound used in scientific research. It is a selective dopamine receptor D3 agonist and has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Mecanismo De Acción
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine acts as a selective dopamine receptor D3 agonist, which means it binds to and activates dopamine receptors in the brain. This results in an increase in dopamine release, which is associated with improved motor function, reduced drug-seeking behavior, and potential anti-psychotic effects.
Biochemical and Physiological Effects:
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to increase dopamine release in the brain, which is associated with improved motor function in animal models of Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has potential anti-psychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its selective dopamine receptor D3 agonist activity, which allows for specific targeting of dopamine receptors in the brain. However, one limitation is that 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine. One area of interest is its potential therapeutic effects in neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. Another area of interest is the development of new and more effective dopamine receptor D3 agonists based on the structure of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine. Finally, further research is needed to better understand the biochemical and physiological effects of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine and its potential limitations in lab experiments.
Métodos De Síntesis
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine can be synthesized by reacting 4-benzylpiperidine with 4-chlorobenzyl chloride followed by reaction with phenylpiperazine. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to increase dopamine release in the brain and improve motor function in animal models of Parkinson's disease. 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has also been studied for its potential anti-psychotic effects in animal models of schizophrenia. In addition, 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
Nombre del producto |
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine |
|---|---|
Fórmula molecular |
C22H28ClN3 |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28ClN3/c23-20-8-6-19(7-9-20)18-24-12-10-22(11-13-24)26-16-14-25(15-17-26)21-4-2-1-3-5-21/h1-9,22H,10-18H2 |
Clave InChI |
JXIAHRIVPHUJDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)









![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)